4-Methylluciferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

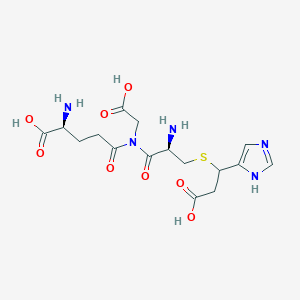

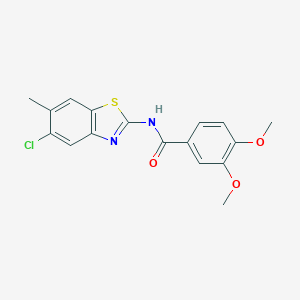

4-Methylluciferin is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a luciferin analog that is widely used in bioluminescence imaging studies.

Mechanism of Action

The mechanism of action of 4-Methylluciferin involves the oxidation of the compound by luciferase enzymes. The reaction produces an excited state intermediate, which emits light upon returning to its ground state. The emitted light can be detected using a sensitive camera, allowing researchers to visualize biological processes in real-time.

Biochemical and Physiological Effects:

4-Methylluciferin is a non-toxic compound that does not interfere with biological processes. It is rapidly metabolized and excreted from the body, making it an ideal tool for in vivo imaging studies. The compound has no known physiological effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methylluciferin in lab experiments include its non-toxicity, rapid metabolism, and ability to produce bioluminescence. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Methylluciferin has some limitations, including its sensitivity to pH and temperature changes, which can affect the intensity and duration of bioluminescence. The compound is also sensitive to light and must be stored in a dark environment.

Future Directions

The use of 4-Methylluciferin in scientific research is rapidly expanding, and there are many future directions for its application. One area of interest is the development of new luciferase enzymes that can use 4-Methylluciferin as a substrate. This could lead to the development of more sensitive imaging techniques. Another direction is the use of 4-Methylluciferin in the study of cancer biology, where it could be used to monitor tumor growth and metastasis. Finally, 4-Methylluciferin could be used in the development of new drugs, where it could be used to monitor drug distribution and efficacy in vivo.

Conclusion:

4-Methylluciferin is a valuable tool in scientific research due to its ability to produce bioluminescence. The compound is widely used in imaging studies and has many potential applications in the future. Its non-toxicity and ease of synthesis make it an attractive option for researchers. However, its sensitivity to pH and temperature changes and light exposure must be taken into consideration when designing experiments. Overall, 4-Methylluciferin is an exciting compound that has the potential to revolutionize the field of scientific research.

Synthesis Methods

The synthesis of 4-Methylluciferin involves the reaction between 2-hydroxy-3-methylbenzoic acid and thionyl chloride. The reaction produces 2-chloro-3-methylbenzoic acid, which is then converted to 4-Methylluciferin by reacting it with potassium hydroxide. The final product is obtained by recrystallization of the crude product.

Scientific Research Applications

4-Methylluciferin is used as a substrate for luciferase enzymes, which catalyze the oxidation of the compound to produce bioluminescence. This property makes it an ideal tool for in vivo and in vitro imaging studies. Bioluminescence imaging is a non-invasive technique that allows researchers to monitor biological processes in real-time. 4-Methylluciferin is widely used in the study of gene expression, protein-protein interactions, and signal transduction pathways.

properties

CAS RN |

130593-26-9 |

|---|---|

Product Name |

4-Methylluciferin |

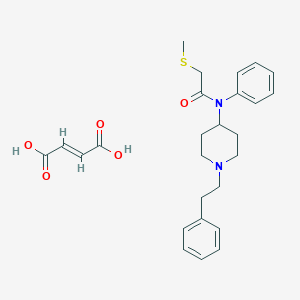

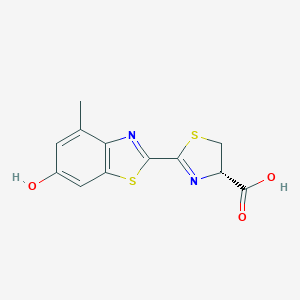

Molecular Formula |

C12H10N2O3S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(4S)-2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3S2/c1-5-2-6(15)3-8-9(5)14-11(19-8)10-13-7(4-18-10)12(16)17/h2-3,7,15H,4H2,1H3,(H,16,17)/t7-/m1/s1 |

InChI Key |

NIYJAWAPTYCFGV-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=N[C@H](CS3)C(=O)O)O |

SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |

synonyms |

4-methyl-D-luciferin 4-methylluciferin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)